potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is an organometallic compound that features a cyclopropane ring substituted with a carboxylate group and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is brominated using reagents like N-bromosuccinimide (NBS).
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, which can be achieved by treating the cyclopropane intermediate with carbon dioxide under basic conditions.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of more stable products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while ring-opening reactions can produce linear or branched carboxylates.
Scientific Research Applications
Chemistry
In chemistry, potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is used as a versatile intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropane and pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets through its bromopyridine and cyclopropane moieties. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Potassium 1-(3-chloropyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Potassium 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Potassium 1-(3-iodopyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in synthetic and biological applications, making it distinct from its chlorine, fluorine, and iodine counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2408970-81-8 |
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Molecular Formula |
C9H7BrKNO2 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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